Pyrrolomycin A Exhibits Superior Gram-Negative Activity Compared to Pyrrolomycin B
Pyrrolomycin A (PM-A) demonstrates quantitatively superior activity against Gram-negative pathogens relative to its close analog Pyrrolomycin B (PM-B), a critical differentiation for research targeting this class of bacteria [1].
| Evidence Dimension | Antibacterial potency against Gram-negative bacteria (MIC) |
|---|---|
| Target Compound Data | PM-A: MIC = 17.29 µM (K. pneumoniae), 34.53 µM (E. coli), 17.29 µM (S. typhi) [1] |
| Comparator Or Baseline | PM-B: MIC = 35.11 µM (K. pneumoniae), 35.11 µM (E. coli), 35.11 µM (S. typhi) [1] |
| Quantified Difference | PM-A is approximately 2-fold more potent against K. pneumoniae and S. typhi than PM-B in direct comparison [1]. |
| Conditions | Standard in vitro MIC assay against referenced bacterial strains (e.g., K. pneumoniae PCI 602, E. coli, S. typhi 0-901-W) [1]. |
Why This Matters
This data directly refutes the notion of class-level equivalence, demonstrating that Pyrrolomycin A is the analytically superior choice for studies requiring potent Gram-negative antibacterial activity over its closest natural analog, Pyrrolomycin B.
- [1] La Giglia, M.; Raimondi, M.V.; Plescia, F.; D'Anneo, A.; Raffa, D.; Daidone, G.; Cascioferro, S. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules 2015, 20, 21658–21671. View Source
